molecular formula C22H20BrN5O3S2 B10880464 (2E)-3-(4-bromophenyl)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)prop-2-enamide

(2E)-3-(4-bromophenyl)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)prop-2-enamide

Cat. No.: B10880464
M. Wt: 546.5 g/mol
InChI Key: HEFZEJUAANXEMZ-LFYBBSHMSA-N
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Description

4-[({[3-(4-BROMOPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-1-BENZENESULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a bromophenyl group, an acrylamide moiety, and a benzenesulfonamide structure, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[3-(4-BROMOPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-1-BENZENESULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromophenylacryloyl chloride with an amine derivative, followed by further functionalization to introduce the carbothioyl and benzenesulfonamide groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

4-[({[3-(4-BROMOPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromophenyl group yields bromophenyl oxides, while reduction of the acrylamide moiety produces saturated amides .

Scientific Research Applications

4-[({[3-(4-BROMOPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-1-BENZENESULFONAMIDE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-[({[3-(4-BROMOPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The bromophenyl group and acrylamide moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[({[3-(4-BROMOPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-1-BENZENESULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H20BrN5O3S2

Molecular Weight

546.5 g/mol

IUPAC Name

(E)-3-(4-bromophenyl)-N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamothioyl]prop-2-enamide

InChI

InChI=1S/C22H20BrN5O3S2/c1-14-13-15(2)25-21(24-14)28-33(30,31)19-10-8-18(9-11-19)26-22(32)27-20(29)12-5-16-3-6-17(23)7-4-16/h3-13H,1-2H3,(H,24,25,28)(H2,26,27,29,32)/b12-5+

InChI Key

HEFZEJUAANXEMZ-LFYBBSHMSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC=C(C=C3)Br)C

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=C(C=C3)Br)C

Origin of Product

United States

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